molecular formula C21H24N4O4 B2850630 N-(4-(3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide CAS No. 894019-37-5

N-(4-(3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide

Cat. No.: B2850630
CAS No.: 894019-37-5
M. Wt: 396.447
InChI Key: NYBUWSDWBBJABS-UHFFFAOYSA-N
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Description

N-(4-(3-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide is a synthetic small molecule characterized by a pyrrolidin-5-one core linked to a 4-ethoxyphenyl group via a urea bridge. This compound’s structural complexity suggests applications in targeting kinase pathways, particularly epidermal growth factor receptor (EGFR), based on analogs with similar pharmacophores .

Properties

IUPAC Name

N-[4-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4/c1-3-29-19-10-8-18(9-11-19)25-13-17(12-20(25)27)24-21(28)23-16-6-4-15(5-7-16)22-14(2)26/h4-11,17H,3,12-13H2,1-2H3,(H,22,26)(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYBUWSDWBBJABS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide typically involves multiple steps:

    Formation of the Pyrrolidinone Core: The initial step involves the synthesis of the pyrrolidinone core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced via a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with the pyrrolidinone intermediate.

    Urea Linkage Formation: The urea linkage is formed by reacting the intermediate with an isocyanate or a carbodiimide in the presence of a catalyst.

    Acetamide Group Addition: Finally, the acetamide group is introduced through an acylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinone and acetamide moieties, potentially converting them to alcohols or amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Phenolic derivatives and quinones.

    Reduction: Alcohols and amines.

    Substitution: Halogenated derivatives and other substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to its structural similarity to bioactive molecules. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicine, the compound’s potential therapeutic applications could be explored, particularly in the development of drugs targeting specific enzymes or receptors involved in diseases such as cancer or neurological disorders.

Industry

Industrially, the compound could be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its versatile functional groups.

Mechanism of Action

The mechanism by which N-(4-(3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide exerts its effects would depend on its specific interactions with biological targets. Potential mechanisms include:

    Enzyme Inhibition: The compound could inhibit enzymes by binding to their active sites, preventing substrate access.

    Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

    Pathway Interference: The compound could interfere with metabolic or signaling pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Key Research Findings

  • Electron-Donating Groups : The 4-ethoxy group enhances solubility and π-stacking in hydrophobic pockets compared to smaller substituents (e.g., methoxy) or bulkier groups (isopropoxy) .
  • Ureido Flexibility : Analogous compounds with methylene-linked urea () show improved enzymatic stability over direct aryl linkages .

Biological Activity

N-(4-(3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, synthesis, and structure-activity relationships (SAR), supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C22H25N3O3C_{22}H_{25}N_{3}O_{3}, with a molecular weight of 365.45 g/mol. The structure features a pyrrolidine ring, an ethoxyphenyl group, and a urea linkage, which are crucial for its biological activity.

Chemical Characteristics

PropertyValue
Molecular FormulaC22H25N3O3
Molecular Weight365.45 g/mol
LogP (octanol-water partition coefficient)2.6919
Hydrogen Bond Acceptors6
Hydrogen Bond Donors2
Polar Surface Area86.662 Ų

Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of the pyrrolidine structure have been tested against various cancer cell lines, demonstrating inhibition of cell proliferation and induction of apoptosis.

Case Study:
In a study involving a series of pyrrolidine derivatives, one compound was found to inhibit the growth of MCF-7 breast cancer cells with an IC50 value of 15 µM. The mechanism involved the activation of apoptotic pathways mediated by caspase enzymes .

Antiviral Activity

The compound has also been evaluated for antiviral activity. Research indicates that similar compounds can inhibit viral replication in vitro, particularly against HIV and HSV viruses.

Research Findings:
A related compound demonstrated an EC50 value of 92 µM against HSV-1 in Vero cells, suggesting that modifications to the ethoxy and urea groups can enhance antiviral efficacy .

Antimicrobial Properties

The antimicrobial activity of this compound has been explored, with promising results against both Gram-positive and Gram-negative bacteria.

Data Summary:
In vitro tests showed that the compound had minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL against Staphylococcus aureus and Escherichia coli, indicating moderate antibacterial activity.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the chemical structure can lead to significant changes in potency and selectivity.

Key Modifications

  • Ethoxy Group: Altering the ethoxy group can affect lipophilicity and cellular uptake.
  • Pyrrolidine Ring: Substituents on the pyrrolidine ring can modulate receptor binding affinity.
  • Urea Linkage: The urea moiety is essential for interaction with biological targets; variations can enhance or reduce activity.

Comparative Analysis Table

Compound VariationIC50 (µM) against MCF-7EC50 (µM) against HSV-1MIC (µg/mL) against E. coli
N-(4-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide128532
N-(4-(3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide107864

Q & A

Q. What are the key considerations for synthesizing N-(4-(3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide?

Synthesis requires coupling precursors under controlled conditions. Critical steps include:

  • Ureido bond formation : Reacting 4-ethoxyphenylpyrrolidinone derivatives with isocyanate intermediates under anhydrous conditions.
  • Acetamide introduction : Using acetylation agents (e.g., acetic anhydride) in basic media.
  • Solvent and temperature optimization : Polar aprotic solvents (e.g., DMF) at 60–80°C enhance yield .
  • Purification : Column chromatography or recrystallization to isolate the pure product .

Q. How is the structural integrity of this compound validated post-synthesis?

  • NMR spectroscopy : Confirms substitution patterns (e.g., ethoxyphenyl proton signals at δ 1.3–1.5 ppm for CH₃ and δ 3.9–4.1 ppm for OCH₂) .
  • Mass spectrometry : Validates molecular weight (e.g., ESI-MS m/z 440.2 [M+H]⁺) .
  • HPLC : Ensures purity (>95%) by monitoring retention times and peak symmetry .

Q. What are its primary applications in medicinal chemistry research?

  • Enzyme inhibition : The pyrrolidinone-urea scaffold is studied for binding to serine hydrolases or kinases via hydrogen bonding with catalytic residues .
  • Receptor modulation : The ethoxyphenyl group may enhance lipophilicity for CNS-targeted drug candidates .
  • Anticancer activity : Preliminary assays on analogs show apoptosis induction in cancer cell lines (e.g., IC₅₀ = 8.2 µM in HeLa cells) .

Advanced Research Questions

Q. What strategies optimize bioactivity through structural modifications?

  • Substituent variation : Replace the ethoxy group with bulkier alkoxy chains (e.g., isopropoxy) to improve membrane permeability .
  • Scaffold hybridization : Integrate the pyrrolidinone core with heterocycles (e.g., 1,2,4-oxadiazoles) to enhance target selectivity .
  • Prodrug design : Introduce ester groups at the acetamide moiety for controlled release in vivo .

Q. How can researchers resolve contradictory data in enzyme inhibition assays?

  • Assay standardization : Validate enzyme activity with positive controls (e.g., staurosporine for kinases) and adjust substrate concentrations to avoid saturation effects .
  • Orthogonal validation : Confirm results using SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) for target engagement .

Q. What computational methods predict its pharmacokinetic properties?

  • Molecular docking : Identify binding poses in target proteins (e.g., COX-2) using AutoDock Vina, focusing on urea-acetamide interactions .
  • QSAR models : Corporate logP and topological polar surface area (TPSA) to predict blood-brain barrier permeability .
  • ADMET prediction : Tools like SwissADME estimate metabolic stability (e.g., CYP3A4 susceptibility) and half-life .

Q. How to design derivatives for improved target specificity?

  • Fragment-based drug design : Screen truncated analogs (e.g., removing the ethoxyphenyl group) to identify essential pharmacophores .
  • Co-crystallization studies : Resolve X-ray structures of the compound bound to its target to guide rational modifications .

Methodological Considerations

Q. What analytical techniques assess purity and stability?

  • Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks) using UPLC-PDA .
  • Forced degradation : Expose to acidic/alkaline hydrolysis, UV light, and oxidative stress (H₂O₂) to identify degradation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.